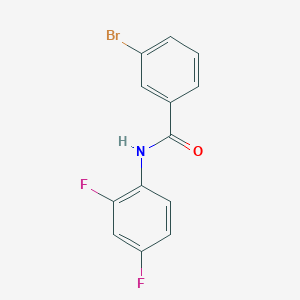![molecular formula C22H30N2O3 B5675825 2-(2-methoxyethyl)-9-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5675825.png)
2-(2-methoxyethyl)-9-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 3,9-diazaspiro[5.5]undecane. The structure of diazaspiro[5.5]undecane is significant in medicinal chemistry due to its presence in compounds with diverse biological activities, including potential treatments for obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular system, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including the discussed compound, generally involves spirocyclization processes. For example, the construction of such derivatives can be achieved via intramolecular spirocyclization of substituted pyridines, using in situ activation of the pyridine ring followed by the addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of 3,9-diazaspiro[5.5]undecane derivatives typically includes a spirocyclic framework. The configuration of substituents on this framework significantly impacts the compound's biological activity. Detailed structural analysis is often carried out using techniques like NMR and X-ray crystallography, revealing characteristics like the preferred conformation of the spirocyclic components (Islam et al., 2017).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, reflecting their reactivity and functional group compatibility. For instance, the reaction of diazaspiro[5.5]undecane derivatives with electrophiles can yield spirocyclic adducts or other types of derivatives, illustrating their versatility in chemical transformations (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, are influenced by their molecular structure. For instance, the presence of specific functional groups can affect the compound's phase behavior and interaction with solvents. Analytical techniques like melting point determination and solubility testing provide insights into these aspects (Yuan et al., 2017).
properties
IUPAC Name |
2-(2-methoxyethyl)-9-[(1R,2R)-2-phenylcyclopropanecarbonyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-27-14-13-24-16-22(8-7-20(24)25)9-11-23(12-10-22)21(26)19-15-18(19)17-5-3-2-4-6-17/h2-6,18-19H,7-16H2,1H3/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFOQSBNZRRJDZ-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCC1=O)CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CC2(CCC1=O)CCN(CC2)C(=O)[C@@H]3C[C@H]3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethyl)-9-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5675742.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B5675745.png)
![4-{1-cyclohexyl-5-[(methylthio)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5675752.png)
![methyl 4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5675756.png)
![1-[2-(trifluoromethyl)benzyl]-4-{[(3,5,6-trimethyl-2-pyrazinyl)methyl]amino}-2-pyrrolidinone](/img/structure/B5675760.png)
![2-(2,4-dichlorophenoxy)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B5675766.png)
![4-(cyclopropylsulfonyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5675774.png)

![1,6-dimethyl-N-1-oxaspiro[4.4]non-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5675783.png)
![1-methyl-4-[5-(4-methyl-1,3-thiazol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B5675810.png)
![2-methyl-N-[(5-methylpyrazin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5675813.png)
![N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5675820.png)
![6-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-cyclopropyl-1H-1,2,4-triazol-1-yl]-2-methyl-1,3-benzothiazole](/img/structure/B5675828.png)
![1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5675830.png)